6-Fluoroisatin

概要

説明

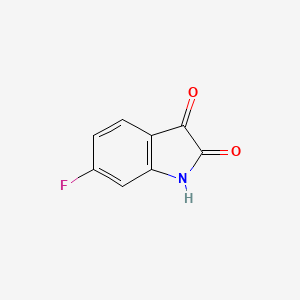

6-Fluoroisatin is a fluorinated derivative of isatin, a heterocyclic compound with the molecular formula C8H4FNO2. It is characterized by the presence of a fluorine atom at the 6-position of the indole ring.

準備方法

Synthetic Routes and Reaction Conditions: 6-Fluoroisatin can be synthesized through various methods. One common approach involves the fluorination of isatin. For instance, isatin can be treated with a fluorinating agent such as Selectfluor in the presence of a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature, yielding this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The choice of fluorinating agents and solvents, as well as reaction conditions, are optimized for scalability and cost-effectiveness .

化学反応の分析

Oxidation Reactions

6-Fluoroisatin undergoes oxidative decarbonylation with peroxynitrite (ONOO⁻), a reactive nitrogen species, to form 4-fluoroanthranilic acid (Fig. 1a) . This reaction proceeds via nucleophilic attack by ONOO⁻ at the carbonyl group, followed by cleavage of the C–C bond. Key findings include:

- Rate constant : at 21°C .

- Detection : The fluorine atom enables real-time tracking via NMR, with a chemical shift change () of 8 ppm .

- Selectivity : Minimal reactivity with , hydroxyl radicals (), or nitric oxide () .

Table 1: Reactivity of this compound with RSON Species

| Reagent | Concentration | Conversion to Product (%) |

|---|---|---|

| ONOO⁻ | 750 µM | 98 |

| 120 mM | <5 | |

| 750 µM | 14 | |

| 750 µM | 0 |

Nucleophilic Substitution

The fluorine atom at position 6 participates in nucleophilic aromatic substitution (SNAr) under specific conditions:

- Ammonolysis : Reacts with amines (e.g., benzylamine) in DMF at 80°C to yield 6-amino derivatives .

- Thiol Substitution : Forms 6-thioether analogs when treated with thiophenol in the presence of Cs₂CO₃ .

Condensation Reactions

The carbonyl groups at C2 and C3 enable condensations to form heterocycles:

- Pfitzinger Reaction : Reacts with ketones (e.g., acetophenone) under basic conditions to synthesize 6-fluoroquinoline-4-carboxylic acids (Fig. 1b) .

- Thiosemicarbazone Formation : Condenses with 4-methoxyphenylthiosemicarbazide to yield (Z)-2-(6-fluoro-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazine-carbothioamide (65% yield) .

Table 2: Condensation Reactions of this compound

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Pfitzinger Reaction | NaOH, acetophenone, 90°C, 6 h | Quinoline-4-carboxylic acid derivative | 85 |

| Thiosemicarbazide | 4-Methoxyphenylthiosemicarbazide, EtOH | Thiosemicarbazone analog | 65 |

Stability and Reactivity Considerations

科学的研究の応用

Anticancer Activity

6-Fluoroisatin has shown significant promise in cancer research. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including leukemia and hepatoma cells.

- Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis and inhibition of tumor cell proliferation. For instance, a study demonstrated that this compound derivatives could significantly decrease the levels of antiapoptotic proteins like Bcl-2 and vascular endothelial growth factor (VEGF), suggesting a mechanism that involves mitochondrial pathways and reactive oxygen species (ROS) generation .

- Comparative Efficacy : In vitro studies have shown that this compound derivatives possess lower IC50 values (indicating higher potency) compared to other isatin derivatives. For example, one derivative exhibited an IC50 value of 2.32 µM against K562 leukemia cells, highlighting its potential as a lead compound for further development .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound, particularly against pathogenic bacteria and fungi.

- Inhibitory Effects : Fluorinated isatins have been found to exhibit inhibitory effects on various bacterial strains, including those resistant to conventional antibiotics. The presence of the fluorine atom enhances the lipophilicity and overall biological activity of the compound, making it an attractive candidate for developing new antimicrobial agents .

- Application in Drug Development : The ability of this compound to inhibit microbial growth positions it as a potential scaffold for designing new antibiotics or antifungal agents that can combat resistant strains .

Neurological Applications

Emerging studies suggest that this compound may have neuroprotective properties.

- Neuroprotection : Research indicates that isatin derivatives can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders . The neuroprotective effects may be linked to the modulation of apoptotic pathways and reduction of neuroinflammation.

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this compound has been investigated for several other therapeutic applications.

- Anti-HIV Activity : Preliminary studies suggest that certain derivatives may exhibit anti-HIV activity, providing a basis for further exploration in antiviral drug development .

- Inhibition of Kinases : this compound has been identified as a potential inhibitor of key kinases involved in various signaling pathways related to cancer progression and inflammation, including c-Met kinase and TAK1 kinase .

Data Summary Table

Case Study 1: Anticancer Efficacy

A study conducted on various isatin derivatives revealed that substituting a fluorine atom at the 6-position significantly enhanced cytotoxicity against human leukemia cells (K562). The derivative exhibited an IC50 value of 2.32 µM, demonstrating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

Research at the Arbuzov Institute highlighted the antimicrobial properties of fluorinated isatins. These compounds showed promising results against antibiotic-resistant bacterial strains, indicating their potential role in developing new therapeutic agents for infectious diseases .

Case Study 3: Neuroprotection

Investigations into the neuroprotective effects of isatin derivatives indicated that they could mitigate oxidative stress in neuronal cells. This suggests a possible application in treating neurodegenerative diseases like Alzheimer's .

作用機序

The mechanism of action of 6-Fluoroisatin involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The fluorine atom enhances the compound’s binding affinity to these targets, thereby increasing its biological activity .

類似化合物との比較

- 5-Fluoroisatin

- 7-Fluoroisatin

- 5-Bromoisatin

- 5-Iodoisatin

- 5-Nitroisatin

Comparison: 6-Fluoroisatin is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to 5-Fluoroisatin and 7-Fluoroisatin, this compound exhibits distinct reactivity patterns and biological properties .

生物活性

6-Fluoroisatin, a fluorinated derivative of isatin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 165.121 g/mol

- CAS Number : 324-03-8

This compound is synthesized through various methods, including the fluorination of isatin using reagents like Selectfluor in solvents such as acetonitrile. This compound serves as a precursor for synthesizing biologically active derivatives, including Schiff bases and hydrazones .

Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves:

- Induction of Apoptosis : The compound triggers programmed cell death by modulating key apoptotic pathways, leading to decreased levels of anti-apoptotic proteins like Bcl-2 and vascular endothelial growth factor (VEGF) .

- Cell Cycle Arrest : It has been shown to interfere with cell cycle progression, effectively halting the proliferation of cancer cells.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, affecting bacterial growth through:

- Inhibition of Cell Wall Synthesis : this compound disrupts bacterial cell wall formation, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, further contributing to its antimicrobial effects.

Cytotoxicity Studies

Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines. The following table summarizes the IC values observed in different studies:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HuH7 (Hepatocellular carcinoma) | 0.09 | |

| Hep3B (Hepatocellular carcinoma) | 0.36 | |

| K562 (Leukemia) | 2.32 | |

| HT-29 (Colon cancer) | 2.67 |

These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Comparison with Other Compounds

In comparative studies, this compound has shown superior activity compared to established anticancer drugs such as sunitinib and sorafenib:

| Compound | IC (HuH7) | IC (Hep3B) |

|---|---|---|

| This compound | 0.09 | 0.36 |

| Sunitinib | 5.6 | 5.4 |

| Sorafenib | 5.2 | 5.4 |

These results suggest that this compound may be a more effective alternative for treating certain types of cancer .

Biochemical Pathways Affected

This compound interacts with various biochemical pathways:

特性

IUPAC Name |

6-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVFOAVBTUHQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327394 | |

| Record name | 6-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-03-8 | |

| Record name | 6-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-fluoroisatin interact with peroxynitrite, and what are the downstream effects of this interaction?

A1: this compound reacts with peroxynitrite via an oxidative decarbonylation reaction. [] This reaction converts this compound into a 4-fluoroanthranilic acid derivative. The fluorine atom incorporated into the molecule allows for detection of this reaction using ¹⁹F magnetic resonance spectroscopy. This specific reaction with peroxynitrite and the subsequent change detectable by ¹⁹F magnetic resonance spectroscopy make this compound a valuable probe for studying peroxynitrite formation in biological systems.

Q2: What is the structural characterization of this compound?

A2: While the provided research abstract doesn't offer specific spectroscopic data for this compound, it mentions the compound's use in ¹⁹F magnetic resonance spectroscopy. [] This implies that the presence and position of the fluorine atom within the isatin structure are key for its functionality as a probe. A full spectroscopic characterization would likely involve techniques like ¹H NMR, ¹³C NMR, and potentially mass spectrometry to confirm its structure and purity.

Q3: Are there any details available regarding the stability and material compatibility of this compound, particularly in the context of its application as a probe in biological systems?

A3: The research abstract highlights the application of a related compound, 5-fluoroisatin, for detecting peroxynitrite in living cells. [] While specific data on this compound's stability isn't provided, its successful use as a ¹⁹F magnetic resonance probe suggests sufficient stability under the experimental conditions. Further research would be needed to thoroughly evaluate its stability across various temperatures, pH levels, and in the presence of potential interfering agents commonly found in biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。